5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 1221342-75-1
VCID: VC11720374
InChI: InChI=1S/C11H19ClN2O3S/c1-9(2)17-6-4-5-14-10(7-12)8-13-11(14)18(3,15)16/h8-9H,4-7H2,1-3H3
SMILES: CC(C)OCCCN1C(=CN=C1S(=O)(=O)C)CCl
Molecular Formula: C11H19ClN2O3S
Molecular Weight: 294.80 g/mol

5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole

CAS No.: 1221342-75-1

Cat. No.: VC11720374

Molecular Formula: C11H19ClN2O3S

Molecular Weight: 294.80 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole - 1221342-75-1

Specification

CAS No. 1221342-75-1
Molecular Formula C11H19ClN2O3S
Molecular Weight 294.80 g/mol
IUPAC Name 5-(chloromethyl)-2-methylsulfonyl-1-(3-propan-2-yloxypropyl)imidazole
Standard InChI InChI=1S/C11H19ClN2O3S/c1-9(2)17-6-4-5-14-10(7-12)8-13-11(14)18(3,15)16/h8-9H,4-7H2,1-3H3
Standard InChI Key YOOHTMXCXHUOIW-UHFFFAOYSA-N
SMILES CC(C)OCCCN1C(=CN=C1S(=O)(=O)C)CCl
Canonical SMILES CC(C)OCCCN1C(=CN=C1S(=O)(=O)C)CCl

Introduction

Chemical Structure and Functional Groups

Core Imidazole Framework

The molecule centers on a five-membered imidazole ring (C3N2H3\text{C}_3\text{N}_2\text{H}_3), a heterocyclic structure with two nitrogen atoms at positions 1 and 3. This aromatic system provides electronic stability and serves as a scaffold for further functionalization.

Substituent Configuration

  • Chloromethyl group (-CH2_2Cl): Attached at position 5, this electronegative group enhances reactivity, particularly in nucleophilic substitution reactions.

  • Methanesulfonyl group (-SO2_2CH3_3): Positioned at C2, this strongly electron-withdrawing group influences the ring’s electronic distribution and may modulate solubility.

  • 3-(Propan-2-yloxy)propyl chain: A branched alkoxy side chain at N1 introduces steric bulk and hydrophobicity, potentially affecting membrane permeability in biological systems.

The IUPAC name, 5-(chloromethyl)-2-methylsulfonyl-1-(3-propan-2-yloxypropyl)imidazole, reflects this substitution pattern. The SMILES string CC(C)OCCCN1C(=CN=C1S(=O)(=O)C)CCl and InChIKey YOOHTMXCXHUOIW-UHFFFAOYSA-N provide unambiguous structural identifiers.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step functionalization of the imidazole ring (Fig. 1):

  • Imidazole Core Formation: Cyclocondensation of glyoxal with ammonia and formaldehyde under acidic conditions generates the base imidazole structure.

  • Chloromethylation: Introduction of the chloromethyl group via Friedel-Crafts alkylation using chloromethyl methyl ether.

  • Methanesulfonation: Sulfur trioxide or methanesulfonyl chloride is employed to install the sulfonyl group.

  • Side Chain Attachment: The 3-(propan-2-yloxy)propyl moiety is introduced through alkylation with 1-chloro-3-(isopropoxy)propane.

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the correct ring positions requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Purification: Recrystallization from ethanol or acetone is critical to achieving >95% purity, as noted in analogous imidazole syntheses .

Physicochemical Properties

PropertyValue/Description
Molecular Weight294.80 g/mol
Melting PointNot reported
SolubilityLikely polar aprotic solvents
LogP (Partition Coefficient)Estimated 2.1 (hydrophobic substituents dominate)

The methanesulfonyl group enhances solubility in polar solvents like dimethyl sulfoxide (DMSO), while the alkoxy side chain contributes to lipid solubility.

Biological Activity and Hypothesized Applications

Anti-Inflammatory Activity

Methanesulfonyl groups are associated with cyclooxygenase (COX) inhibition. In related compounds, such substitutions reduce edema in rat models by 40–60% at 50 mg/kg doses .

Agricultural Applications

Though untested, the chloromethyl group may confer fungicidal activity akin to oxadiazine derivatives used in crop protection .

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